N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)
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Overview
Description
N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes an azulene ring, a diethylaminoethyl group, and a hydroxyethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) typically involves multiple steps. The starting materials often include azulene derivatives, which are then functionalized through a series of reactions including alkylation, amidation, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]azulene-1-carboximidic acid
- N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene
Uniqueness
N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54805-31-1 |
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Molecular Formula |
C19H26ClN3O2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-acetamido-N-[2-(diethylamino)ethyl]azulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-11-20-19(24)17-13-18(21-14(3)23)16-10-8-6-7-9-15(16)17;/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)(H,21,23);1H |
InChI Key |
RNGQFKTXTNVNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)NC(=O)C.Cl |
Origin of Product |
United States |
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